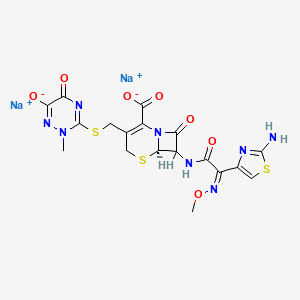

Ceftriaxone Disodium Salt

Description

Contextualization within Third-Generation Cephalosporin (B10832234) Antibiotic Research

Ceftriaxone (B1232239) Disodium (B8443419) Salt is a member of the third-generation cephalosporins, a class of β-lactam antibiotics that represent a significant advancement in antimicrobial therapy. researchgate.netasianjpr.com As researchers moved from first to third-generation cephalosporins, a general trend of decreasing activity against gram-positive organisms and increasing activity against gram-negative bacilli was observed. researchgate.net Third-generation cephalosporins, including ceftriaxone, are characterized by their broad-spectrum activity against both gram-negative and gram-positive bacteria. researchgate.net However, they are notably more active against gram-negative bacteria and organisms resistant to first and second-generation cephalosporins. researchgate.net

A key feature of third-generation cephalosporins is their enhanced stability against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. researchgate.netasianjpr.com This stability allows them to be effective against a wider range of bacteria, including Klebsiella pneumoniae, Haemophilus influenzae, and Escherichia coli. researchgate.netresearchgate.net The mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis. researchgate.netwikipedia.org Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis, leading to cell lysis and death. hres.canih.govpatsnap.com

In the landscape of third-generation cephalosporins, ceftriaxone is distinguished by its activity against a wide array of gram-positive and gram-negative bacteria, including Neisseria gonorrhoeae and Pseudomonas aeruginosa. researchgate.net Research has also highlighted its ability to cross the blood-brain barrier, making it a subject of interest for studying central nervous system infections. researchgate.netunesp.br

Evolution of Ceftriaxone Disodium Salt as a Research Compound

Initially developed by Roche in 1978, ceftriaxone quickly became a subject of extensive research due to its favorable pharmacological profile. asianjpr.com Its evolution as a research compound can be traced through the numerous studies investigating its chemical properties, synthesis, and mechanism of action.

The chemical structure of this compound, specifically its disodium salt hemiheptahydrate form, has been a focus of analytical studies. nih.govavantorsciences.com Its unique dioxotriazine ring is believed to contribute to its distinct pharmacokinetic properties. derpharmachemica.com

| Property | Value | Source |

| CAS Number | 104376-79-6 | avantorsciences.comavantorsciences.com |

| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃•3.5H₂O | scbt.com |

| Molecular Weight | 661.60 g/mol | scbt.com |

| Appearance | White to light yellow crystalline powder | avantorsciences.com |

| Melting Point | 236 °C | avantorsciences.comavantorsciences.com |

| Solubility | Soluble in DMSO (50 mM) | hellobio.com |

Research into the synthesis of ceftriaxone has been ongoing, with methods evolving to improve yield and purity for research applications. unesp.brmdpi.com The primary mechanism of action, inhibition of bacterial cell wall synthesis, has been well-established through in vitro studies demonstrating its high affinity for specific penicillin-binding proteins (PBPs) in various bacteria. hres.ca For instance, in E. coli, it shows a high affinity for PBPs 1a and 3. hres.ca

The development of analytical methods has been crucial for the advancement of ceftriaxone research. A variety of techniques, including High-Performance Liquid Chromatography (HPLC), UV spectrophotometry, and mass spectrometry, have been developed and validated to quantify ceftriaxone in different biological matrices and pharmaceutical formulations. unesp.brderpharmachemica.commdpi.comnih.gov These methods are essential for pharmacokinetic studies, quality control, and in vitro and in vivo experiments. unesp.brnih.gov

Scope and Significance of this compound in Contemporary Scientific Inquiry

The significance of this compound in modern research extends far beyond its antibacterial properties. While its primary role remains in the study of bacterial infections, its applications have diversified into several other areas of scientific investigation.

One of the most significant areas of emerging research is its neuroprotective effects. hellobio.comfrontiersin.orgnih.gov Studies have shown that ceftriaxone can increase the expression and activity of the glutamate (B1630785) transporter EAAT2, which may help in reducing glutamatergic toxicity in the central nervous system. hellobio.comchemicalbook.comtoku-e.com This has led to investigations into its potential for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govnih.gov Research in animal models has demonstrated that ceftriaxone can reduce amyloid-beta burden and neuroinflammatory responses. frontiersin.orgnih.gov

Furthermore, ceftriaxone is being explored in the context of drug delivery systems. scielo.brnih.govmdpi.comnih.govinnovareacademics.in Researchers are developing novel formulations, such as nanoparticles and liposomes, to enhance its delivery to specific sites in the body, including the central nervous system. scielo.brnih.govmdpi.comnih.govinnovareacademics.in For example, ceftriaxone-loaded nanostructured lipid carriers have been shown to enhance its biodistribution to the brain in rats. scielo.br

The compound is also a valuable tool in studies on antibacterial potentiation. Research is being conducted on combining ceftriaxone with other agents, such as sulbactam (B1307) and disodium edetate, to overcome antibiotic resistance mechanisms in multidrug-resistant bacteria. nih.govmsjonline.org

The broad scope of research involving this compound underscores its importance as a versatile and valuable compound in contemporary scientific inquiry. Its well-characterized antibacterial activity, coupled with its emerging neuroprotective and other biological effects, ensures its continued relevance in a wide range of research fields.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16N8Na2O7S3 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

disodium;(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9?,15-;;/m1../s1 |

InChI Key |

FDRNWTJTHBSPMW-ZJTMPOFJSA-L |

SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of Ceftriaxone Disodium Salt

Chemoenzymatic Synthesis and Biocatalytic Routes to Ceftriaxone (B1232239) Disodium (B8443419) Salt

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering efficient pathways to complex molecules like ceftriaxone. These methods are particularly valuable for establishing stereochemical centers and can offer greener alternatives to purely chemical processes.

Stereochemical Control in Ceftriaxone Disodium Salt Synthesis

Maintaining the correct stereochemistry at the various chiral centers of the ceftriaxone molecule is paramount for its biological activity. The synthesis of ceftriaxone involves the acylation of the 7-amino group of the cephalosporin (B10832234) core. The stereochemistry of the substituents at positions 6 and 7 of the cephem nucleus is crucial.

One of the key challenges is controlling the geometry of the methoxyimino group in the side chain attached at the 7-position. The desired (Z)-isomer is the biologically active form. Synthetic methods often involve the use of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid or its activated derivatives for the acylation of the 7-amino group of the cephalosporin nucleus. google.com The reaction conditions, including the choice of solvent and temperature, are optimized to prevent isomerization to the inactive (E)-isomer. For example, carrying out the acylation at low temperatures, such as -55°C to -30°C, helps to maintain the desired stereochemistry. google.com

Chemical Modifications and Prodrug Design for this compound Research

To overcome certain limitations of ceftriaxone, such as its poor oral bioavailability, researchers have explored various chemical modifications and prodrug strategies. These approaches aim to alter the physicochemical properties of the parent drug to enhance its absorption and distribution.

Rational Design of this compound Derivatives for Enhanced Molecular Interactions

The rational design of new ceftriaxone derivatives focuses on modifying its structure to improve interactions with its molecular target, penicillin-binding proteins (PBPs), and to overcome resistance mechanisms. google.com One approach involves the derivatization of the 2-aminothiazolyl group. researchgate.netuobaghdad.edu.iq For instance, this group can be converted into an amide with chloroacetyl chloride, followed by conjugation with various amines to produce derivatives with potentially extended antimicrobial activity. researchgate.netuobaghdad.edu.iq

Another strategy involves the synthesis of metal complexes of ceftriaxone. mdpi.comresearchgate.netajol.info The coordination of metal ions like Mg(II), Fe(III), Cu(II), and Zn(II) to ceftriaxone can alter its electronic and steric properties, potentially leading to enhanced biological activity. mdpi.comnih.gov These complexes are often characterized by techniques such as FTIR and thermal analysis to confirm the coordination of the metal to the ceftriaxone molecule. mdpi.com

The development of novel phenyltriazole derivatives has also been explored as a strategy to combat resistant strains like MRSA. rsc.org This approach is based on replacing the thiazole (B1198619) core with a 1,2,3-triazole ring, which can lead to enhanced antimicrobial efficacy and improved physicochemical properties. rsc.org

Conjugation of this compound with Biomolecules for Investigative Assays

Conjugation of ceftriaxone to various biomolecules and nanoparticles has been investigated for a range of applications, including targeted delivery and enhanced therapeutic effects.

One area of research involves the formation of ionic complexes with bile acid derivatives to improve oral absorption. frontiersin.org Ceftriaxone, being a dianionic molecule, can form complexes with cationic carriers derived from bile acids, such as cholylethylenediamine (CEA). nih.gov This complexation increases the lipophilicity of ceftriaxone, facilitating its transport across the intestinal membrane. frontiersin.orgnih.gov

Ceftriaxone has also been conjugated to gold nanoparticles (AuNPs). jmb.or.krnih.gov In some approaches, ceftriaxone itself can act as a reducing and stabilizing agent in the synthesis of AuNPs. nih.gov The resulting ceftriaxone-conjugated nanoparticles have shown potential for overcoming bacterial resistance. jmb.or.kr The conjugation is often confirmed by techniques like UV-Vis spectroscopy, FTIR, and transmission electron microscopy (TEM). jmb.or.krnih.gov

Furthermore, ceftriaxone has been loaded onto solid lipid nanoparticles (SLNPs) and magnetic iron oxide nanoparticles (MNPs) to create novel drug delivery systems. nih.govmdpi.com These nanoparticle formulations can offer sustained release profiles and may enhance the oral bioavailability of the drug. nih.govmdpi.com

Solid-Phase and Solution-Phase Methodologies for this compound Synthesis

Both solid-phase and solution-phase synthesis methodologies have been employed in the preparation of ceftriaxone and its derivatives, each offering distinct advantages.

Traditional industrial synthesis of ceftriaxone has largely relied on solution-phase chemistry. google.com These methods typically involve the coupling of a protected 7-aminocephalosporanic acid derivative with an activated side chain in a suitable solvent. google.comasianpubs.org A common route involves the reaction of 7-amino-3-desacetoxy-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. google.com Various activating agents and reaction conditions have been developed to optimize the yield and purity of the final product. researchgate.netgoogle.comgoogle.com

Solid-phase synthesis offers an alternative approach that can simplify purification and allow for the automation of the synthetic process. A method for the solid-phase synthesis of ceftriaxone sodium has been described where a starting material is attached to a solid support, and subsequent reactions are carried out before cleaving the final product from the resin. google.com This can streamline the synthesis and reduce the need for extensive purification steps.

The table below summarizes some of the key synthetic strategies and the types of derivatives that have been explored in the research of this compound.

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Derivatives/Products | Key Findings |

| Chemoenzymatic Synthesis | 7-ACA, TTZ, D-amino acid oxidase | 7-ACT, Ceftriaxone | Provides a more sustainable and selective route to key precursors. researchgate.netresearchgate.net |

| Rational Drug Design | Chloroacetyl chloride, various amines, metal salts | Amide derivatives, Metal complexes | Derivatives show potential for broadened antimicrobial spectrum. researchgate.netuobaghdad.edu.iqmdpi.com |

| Prodrug Design | Bile acid derivatives (e.g., CEA) | Ionic complexes of Ceftriaxone | Increased lipophilicity and potential for enhanced oral absorption. frontiersin.orgnih.gov |

| Nanoparticle Conjugation | Gold nanoparticles, Solid lipid nanoparticles | Ceftriaxone-conjugated nanoparticles | Potential to overcome bacterial resistance and provide sustained release. jmb.or.krnih.gov |

| Solution-Phase Synthesis | 7-ACT, Activated (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid | Ceftriaxone | Established industrial method with various optimized protocols. google.comasianpubs.org |

| Solid-Phase Synthesis | Resin-bound starting materials | Ceftriaxone | Simplifies purification and allows for potential automation. google.com |

Synthesis and Characterization of this compound Metal Complexes for Research Purposes

The coordination chemistry of this compound has garnered considerable research interest due to the potential of its metal complexes in various scientific fields. ajol.info The synthesis of these complexes typically involves the reaction of this compound with various metal salts in a suitable solvent. asianpubs.org The resulting metal complexes are then subjected to extensive characterization to elucidate their structure, stoichiometry, and physicochemical properties.

The synthesis procedures often involve reacting the sodium salt of ceftriaxone with metal chlorides or nitrates in a specific molar ratio. ajol.infonih.gov For instance, complexes of Gold(III), Platinum(IV), and Ruthenium(III) have been prepared using a 1:2 molar ratio of the metal salt to this compound in methanol. ajol.info Similarly, Magnesium(II), Copper(II), Iron(III), Zinc(II), and Selenium(IV) complexes were synthesized by reacting the respective metal chlorides with ceftriaxone in a 1:1 molar ratio, followed by refluxing for several hours. nih.gov Another approach involved synthesizing binary and mixed-metal complexes; a Chromium(III) complex and five mixed-metal complexes with the general formula [CrM(ceft.)₂Cl(H₂O)₃], where M can be Co(II), Mn(II), Ni(II), Cu(II), or Cd(II), were synthesized using a 1:1:2 molar ratio. ekb.eg The reaction medium can also vary, as demonstrated by the synthesis of a Lead(II) complex in a water-ethanol mixture. researchgate.net

Detailed Research Findings:

The chelation of metal ions with this compound results in the formation of complexes with diverse structural and electronic properties. Spectroscopic and physical data have revealed that ceftriaxone can act as a multidentate ligand, coordinating with metal ions through various donor atoms.

Coordination Modes: Infrared (FTIR) spectroscopy is a primary tool for identifying the binding sites of the ceftriaxone ligand. Shifts in the vibrational frequencies of functional groups, such as the β-lactam carbonyl, the carboxylate group, and the triazine ring, upon complexation indicate their involvement in coordination. ajol.infoasianpubs.org Studies have shown that ceftriaxone can act as a bidentate ligand, coordinating through the oxygen atoms of the triazine and carboxylate moieties in complexes with Au(III), Pt(IV), and Ru(III). ajol.info In other cases, it behaves as a tetradentate ligand, binding through the nitrogen of the amino group and the oxygen atoms from the triazine, β-lactam carbonyl, and carboxylate groups, as seen with Mg(II), Cu(II), Fe(III), Zn(II), and Se(IV). ekb.egnih.gov Some research also suggests a dianionic pentadentate chelation through N₂O₃ donor atoms for complexes with Mn(II), Co(II), Cu(II), Cd(II), and Fe(III). researchgate.net

Stoichiometry and Geometry: The stoichiometry of the complexes is often confirmed through elemental analysis (C, H, N, S) and molar conductance measurements. ajol.info Molar conductance data for Au(III), Pt(IV), and Ru(III) complexes suggested a 1:2 (metal:ligand) stoichiometry and a non-electrolytic nature. ajol.info Based on electronic spectra (UV-Vis) and magnetic susceptibility measurements, the geometry of these complexes is often proposed. For many transition metal complexes, including those with Mg(II), Cu(II), Zn(II), Fe(III), Co, Ni, and Sn, a six-coordinate, distorted octahedral geometry is common. ajol.infoasianpubs.orgnih.govmdpi.com A five-coordinate, distorted square pyramidal geometry was proposed for a Pb(II) complex. researchgate.net

Spectroscopic and Physical Properties:

FTIR Spectroscopy: In the FTIR spectra of metal complexes, shifts in the ν(C=O) bands of the triazine and β-lactam groups to lower wavenumbers compared to the free ligand are indicative of coordination. ajol.info The appearance of new bands in the far-infrared region (400-600 cm⁻¹) is attributed to the formation of metal-oxygen (ν(M-O)) bonds. ajol.infonih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry and electronic transitions. The free ceftriaxone ligand typically shows absorption bands due to π-π* transitions. ajol.info Upon complexation, new bands may appear, or existing bands may shift, which can be assigned to d-d electronic transitions or charge-transfer bands, helping to confirm the proposed geometry. asianpubs.orgmdpi.com

¹H NMR Spectroscopy: ¹H NMR spectra are used to compare the chemical shifts of the protons in the free ligand versus the complex, providing further evidence of coordination. ajol.infomdpi.com

Thermal Analysis (TGA): Thermogravimetric analysis helps in understanding the thermal stability of the complexes and confirms the presence of coordinated or hydrated water molecules. ekb.egmdpi.com

Morphological Studies: Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are used to study the surface morphology, shape, and particle size of the synthesized complexes. ajol.infomdpi.com

The following tables summarize the synthetic and characterization data for several reported this compound metal complexes.

Table 1: Synthesis and Properties of Ceftriaxone Metal Complexes

| Metal Ion(s) | Molar Ratio (Metal:Ligand) | Proposed Formula | Proposed Geometry | Coordination Mode | Reference(s) |

|---|---|---|---|---|---|

| Au(III), Pt(IV), Ru(III) | 1:2 | [Au(cef)₂(Cl)(H₂O)], [Pt(cef)₂(Cl)₂], [Ru(cef)₂(Cl)(H₂O)] | Distorted Octahedral | Bidentate (O-triazine, O-carboxylate) | ajol.info |

| Mg(II), Cu(II), Fe(III), Zn(II), Se(IV) | 1:1 | [Mg(CFX)(H₂O)₂]·4H₂O, [Cu(CFX)(H₂O)₂]·3H₂O, [Fe(CFX)(H₂O)(Cl)]·5H₂O, [Zn(CFX)(H₂O)₂]·6H₂O, [Se(CFX)(Cl)₂]·4H₂O | Distorted Octahedral | Tetradentate (N-amino, O-triazine, O-β-lactam, O-carboxylate) | nih.govnih.govmdpi.com |

| Cr(III), M(II) where M=Co, Mn, Ni, Cu, Cd | 1:1:2 (Cr:M:Ligand) | [CrM(ceft.)₂Cl(H₂O)₃] | Octahedral | Tetradentate (N-amino, O-triazine, O-β-lactam, O-carboxylate) | ekb.eg |

| Mn(II), Co(II), Cu(II), Cd(II), Fe(III) | 1:1 | [M(ceftria)], [Fe(ceftria)Cl] | Not specified | Dianionic Pentadentate (N₂O₃) | researchgate.net |

| Pb(II) | 1:1 | [Pb(Ceftria)]·3H₂O | Distorted Square Pyramidal | Pentadentate (N, O of triazine, lactam carbonyl, carboxylate, amine) | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Not specified | [M(HL)(OAc)(H₂O)₂] (from Schiff base) | Octahedral | Tridentate (N,N,O from Schiff base ligand) | nih.gov |

Table 2: Key Spectroscopic Data for Ceftriaxone Metal Complexes

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| FTIR | Shift of ν(C=O) (triazine) and ν(C=O) (β-lactam) bands to lower frequencies. | Coordination of carbonyl oxygen atoms to the metal ion. | ajol.info |

| FTIR | Shift in symmetric stretching of carboxylate group νs(COO⁻). | Involvement of the carboxylate group in chelation. | researchgate.net |

| FTIR | Appearance of new bands in the 400-678 cm⁻¹ range. | Formation of new Metal-Oxygen (M-O) bonds. | ajol.infonih.gov |

| UV-Vis | Absorption maximum at 250-270 nm in free ligand and complexes. | π→π* transition within the ceftriaxone molecule. | mdpi.com |

| Molar Conductance | Low values (e.g., 15–39 Ω⁻¹·cm²·mol⁻¹). | Indicates the non-electrolytic nature of the synthesized complexes. | ajol.infonih.gov |

Molecular Mechanisms of Action and Target Interactions of Ceftriaxone Disodium Salt

High-Resolution Structural Elucidation of Penicillin-Binding Protein (PBP) Inhibition by Ceftriaxone (B1232239) Disodium (B8443419) Salt

Ceftriaxone Disodium Salt functions by forming a stable, covalent adduct with bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. patsnap.comnih.gov The structural basis of this inhibition has been meticulously detailed through advanced biophysical techniques.

X-ray Crystallography and Cryo-Electron Microscopy of PBP-Ceftriaxone Disodium Salt Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of Ceftriaxone covalently bound within the active site of various PBPs. These studies reveal the precise atomic interactions that underpin the drug's inhibitory mechanism. For instance, the crystal structures of PBP2 from ceftriaxone-susceptible (FA19) and ceftriaxone-resistant (H041) strains of Neisseria gonorrhoeae complexed with ceftriaxone have been solved to a resolution of 1.8 Å. researchgate.netmdpi.com These structures show that the β-lactam ring of ceftriaxone is opened by the nucleophilic attack of a catalytic serine residue (e.g., Ser310 in PBP2) in the PBP active site, forming a stable acyl-enzyme intermediate. researchgate.netresearchgate.net This acylation process effectively inactivates the enzyme. drugbank.com

The crystal structure of this compound hemiheptahydrate itself has also been determined, providing foundational data on its solid-state conformation. cambridge.org While cryo-electron microscopy (cryo-EM) is a powerful tool for studying large protein complexes, specific cryo-EM structures focused solely on PBP-Ceftriaxone Disodium Salt complexes are less commonly cited in the provided literature compared to X-ray crystallography data. uni-hamburg.degoogle.com However, the principles of structural elucidation remain focused on defining the conformational state and interaction interfaces of the drug-protein complex.

| PDB ID | Protein | Organism | Resolution (Å) | Reference |

|---|---|---|---|---|

| 6P54 | PBP2FA19-Ceftriaxone | Neisseria gonorrhoeae | 1.8 | researchgate.netmdpi.com |

| 6VBD | PBP2H041-Ceftriaxone | Neisseria gonorrhoeae | 1.8 | researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing PBP-Ceftriaxone Disodium Salt Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the dynamic nature of protein-ligand interactions in solution, complementing the static pictures from crystallography. Solution 19F NMR has been employed to study the dynamics of PBP2 from both ceftriaxone-susceptible and resistant strains of N. gonorrhoeae. nih.gov These studies revealed that PBP2 exists in a dynamic equilibrium between a low-affinity and a high-affinity state, characterized by different conformations of the β3–β4 loop near the active site. nih.gov Mutations in resistant strains shift this equilibrium towards the low-affinity state, thereby hindering the conformational changes required for efficient drug binding and acylation. nih.gov

Similarly, NMR studies on PBP5 from Enterococcus faecium have shown that clinically resistant variants exhibit significantly increased protein dynamics. nih.gov This increased flexibility facilitates the hydrolysis of the acyl-enzyme complex, allowing the enzyme to regenerate and contributing to antibiotic resistance. nih.gov These findings underscore that the efficacy of this compound is not only dependent on static binding affinity but also on the conformational dynamics of the target PBP.

Quantitative Enzymatic Kinetics of this compound Interaction with Bacterial Transpeptidases and Carboxypeptidases

The inhibitory potency of this compound is quantified by its kinetic parameters, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values measure the concentration of the antibiotic required to achieve a certain level of enzyme inhibition. Ceftriaxone works by binding to and inactivating various PBPs, including transpeptidases, carboxypeptidases, and endopeptidases, which are all involved in cell wall synthesis. nih.govdrugbank.comaksci.com

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) for this compound

Kinetic studies have determined the IC50 values of ceftriaxone for specific PBPs in various bacteria. In a penicillin-susceptible strain of Streptococcus pneumoniae, ceftriaxone demonstrated strong binding to PBP 1A and PBP 2X, with IC50 values of 0.02 µg/mL and 0.03 µg/mL, respectively. asm.org However, it did not bind effectively to PBP 2B (IC50 > 1 µg/mL), as PBP 2B is not a primary target for cephalosporins in this organism. asm.org In Escherichia coli, ceftriaxone showed a high affinity for PBPs 1a and 3. hres.ca In contrast, studies on L,D-transpeptidases, an alternative cross-linking enzyme family, show that they are generally poorly inhibited by ceftriaxone. nih.govnih.gov For example, the acyl-enzyme complex formed between ceftriaxone and the E. coli L,D-transpeptidase YcbB is unstable and undergoes slow hydrolysis, which contributes to resistance. nih.gov

| Enzyme | Organism | IC50 (µg/mL) | Reference |

|---|---|---|---|

| PBP 1A | Streptococcus pneumoniae | 0.02 | asm.org |

| PBP 2X | Streptococcus pneumoniae | 0.03 | asm.org |

| PBP 2B | Streptococcus pneumoniae | > 1 | asm.org |

Molecular-Level Disruption of Bacterial Peptidoglycan Biosynthesis by this compound

The bactericidal effect of this compound is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, a critical structural component of the bacterial cell wall. fishersci.comibresco.com This disruption leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death. patsnap.comnih.govrpicorp.com

Impact of this compound on Peptidoglycan Cross-Linking Enzymes

The primary molecular target of this compound is the transpeptidase activity of high-molecular-weight PBPs. drugbank.comwikipedia.org These enzymes catalyze the final step in peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan strands. patsnap.comtoku-e.com This cross-linking provides the necessary strength and rigidity to the cell wall.

Ceftriaxone's structure mimics the D-alanyl-D-alanine moiety of the natural peptide substrate of the transpeptidases. patsnap.comwikipedia.orgresearchgate.net This structural similarity allows it to enter the PBP active site, where the enzyme attacks the strained β-lactam ring as if it were the natural substrate. wikipedia.orgresearchgate.net This reaction results in the formation of a stable, long-lived covalent acyl-enzyme complex, effectively sequestering the enzyme and preventing it from participating in cell wall synthesis. patsnap.commdpi.com By inhibiting these crucial cross-linking enzymes, ceftriaxone blocks the proper assembly of the peptidoglycan network, leading to the production of a defective, weakened cell wall and subsequent bacterial death. nih.govdrugbank.com

Cellular Morphological Changes Induced by this compound in Bacterial Models

The inhibition of cell wall synthesis by this compound leads to distinct and observable changes in bacterial morphology. These alterations are a direct consequence of the compromised structural integrity of the peptidoglycan layer.

Research using scanning electron microscopy has provided detailed insights into these morphological effects. In a study involving Staphylococcus aureus, exposure to sub-inhibitory concentrations of ceftriaxone resulted in significant cellular enlargement when compared to untreated control cells. nih.gov In addition to the increase in size, some bacterial cells were observed to be deformed. nih.gov

Studies on the spirochete Borrelia burgdorferi have also documented profound morphological changes upon exposure to ceftriaxone. asm.org Using dark-field and electron microscopy, researchers observed a time-dependent increase in membrane "blebbing," which is the formation of spherical protrusions from the cell surface. asm.org This was followed by the gradual development of granular and cystic structures. asm.org Even after 96 hours of exposure to ceftriaxone, intact parts of the spirochete could still be seen, often enclosed within these newly formed cysts. asm.org

These findings demonstrate that the primary bactericidal action of ceftriaxone is physically manifested as severe damage to the bacterial cell envelope, leading to characteristic deformities, swelling, and the formation of non-viable structures.

| Bacterial Model | Microscopy Technique | Observed Morphological Changes | Reference |

| Staphylococcus aureus | Scanning Electron Microscopy (SEM) | Significant cell enlargement, presence of deformed cells. | nih.gov |

| Borrelia burgdorferi | Dark-field Microscopy, Transmission Electron Microscopy (TEM) | Increased membrane blebbing, gradual formation of granular and cystic structures. | asm.org |

Mechanisms of Resistance to Ceftriaxone Disodium Salt at the Molecular and Cellular Level

Detailed Characterization of Beta-Lactamase-Mediated Hydrolysis of Ceftriaxone (B1232239) Disodium (B8443419) Salt

The hydrolysis of the β-lactam ring in Ceftriaxone Disodium Salt by beta-lactamase enzymes is a principal mechanism of resistance, rendering the antibiotic inactive. drugbank.comfda.gov These enzymes effectively break the amide bond in the β-lactam ring, a core structural feature essential for the antibacterial activity of Ceftriaxone. wikipedia.org

Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases are two significant classes of enzymes that can hydrolyze Ceftriaxone. wikipedia.org ESBLs, often derived from mutations in common beta-lactamases like TEM-1 and SHV-1, possess an expanded substrate profile that includes third-generation cephalosporins such as Ceftriaxone. wikipedia.org These mutations typically alter the amino acid configuration around the active site, enhancing the enzyme's ability to accommodate and hydrolyze the bulkier side chains of these advanced cephalosporins. wikipedia.org For instance, ESBLs like CTX-M types are particularly efficient at hydrolyzing cefotaxime (B1668864) and show significant activity against ceftriaxone. wikipedia.org

AmpC beta-lactamases, belonging to Ambler class C, are another group of enzymes that confer resistance to Ceftriaxone. wikipedia.orgasm.org Unlike many ESBLs, AmpC enzymes are typically resistant to inhibition by common beta-lactamase inhibitors. wikipedia.org They can be chromosomally or plasmid-encoded and are found in various Gram-negative bacteria. wikipedia.orgasm.org

The enzymatic kinetics of these beta-lactamases reveal their efficiency in degrading Ceftriaxone. Studies have shown that the catalytic efficiency (Vmax/Km) of some beta-lactamases against Ceftriaxone can be substantial, although it may be lower compared to other beta-lactam antibiotics like penicillin G or cephalexin (B21000) for certain enzymes. iwaponline.com For example, mass spectrometry-based studies have demonstrated the rapid hydrolysis of Ceftriaxone by ESBL-producing bacteria, with degradation detectable within 30 minutes of incubation. nih.govoup.comresearchgate.net

| Beta-Lactamase Type | Ambler Class | Common Examples | Mechanism of Action | Key Characteristics |

|---|---|---|---|---|

| Extended-Spectrum Beta-Lactamases (ESBLs) | A and D | TEM, SHV, CTX-M | Hydrolyze extended-spectrum cephalosporins, including Ceftriaxone. wikipedia.org | Often arise from mutations in parent enzymes, expanding their substrate specificity. wikipedia.org |

| AmpC | C | - | Hydrolyze a broad range of cephalosporins, including cephamycins and Ceftriaxone. wikipedia.org | Typically not inhibited by standard beta-lactamase inhibitors like clavulanic acid. wikipedia.org |

Computational modeling techniques, such as covalent docking and molecular dynamics simulations, have provided valuable insights into the interactions between beta-lactamases and Ceftriaxone at the atomic level. nih.govresearchgate.net These models help to predict the binding affinity and the specific interactions within the enzyme's active site. nih.govresearchgate.net

Simulations have shown that Ceftriaxone can bind to the active site of various beta-lactamases, including TEM-1. nih.gov The predicted binding scores from these computational studies can be compared with those for the natural targets of Ceftriaxone, the Penicillin-Binding Proteins (PBPs), to understand the relative reactivity. nih.gov In some cases, the predicted binding score of Ceftriaxone for a beta-lactamase may be lower than for its target PBPs, suggesting a higher reactivity towards the intended target. nih.gov

These computational approaches allow for a detailed analysis of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between Ceftriaxone and the amino acid residues in the binding pocket of the beta-lactamase. nih.govresearchgate.net This information is crucial for understanding the molecular basis of enzyme-substrate recognition and catalysis, and can guide the design of new antibiotics or inhibitors that are less susceptible to degradation. researchgate.net

Structural Biology and Enzymatic Kinetics of this compound Degrading Beta-Lactamases (e.g., ESBLs, AmpC)

Molecular Basis of Alterations in Penicillin-Binding Proteins (PBPs) Conferring this compound Resistance

Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, represent a significant mechanism of resistance to this compound. drugbank.comfda.gov These modifications reduce the affinity of the antibiotic for its target, thereby diminishing its inhibitory effect on bacterial cell wall synthesis. nih.govresearchgate.net

Resistance to Ceftriaxone, particularly in pathogens like Neisseria gonorrhoeae and Streptococcus pneumoniae, is frequently associated with specific mutations in the genes encoding PBPs. nih.govoup.comasm.org In N. gonorrhoeae, mosaic alleles of the penA gene, which encodes PBP2, are a primary cause of resistance. These mosaic alleles arise from homologous recombination with DNA from other Neisseria species and can contain numerous mutations. nih.gov For instance, the PBP2 from the highly resistant H041 strain has 61 mutations compared to the susceptible FA19 strain. nih.gov

Key mutations can impact the dynamics of the PBP structure. For example, in PBP2 of N. gonorrhoeae, mutations can alter the conformation of the β3–β4 loop, favoring a low-affinity state for drug binding. nih.gov Studies have shown that mutations can significantly decrease the affinity (increase the dissociation constant, Kd) of PBP2 for Ceftriaxone. nih.gov For example, the wild-type PBP2 from a susceptible strain exhibits a measurable affinity for ceftriaxone, while PBP2 variants from resistant strains show such weak binding that the Kd cannot be accurately determined. nih.gov

In S. pneumoniae, resistance to Ceftriaxone often involves mutations in multiple PBPs, including PBP1a, PBP2b, and PBP2x. oup.comasm.orgasm.org The accumulation of mutations in these PBPs correlates with increasing levels of resistance. oup.com Specific amino acid alterations in PBP2b have been significantly associated with ceftriaxone non-susceptibility. asm.orgasm.org Similarly, altered PBP2a has also been implicated in the development of ceftriaxone resistance in some clinical isolates. researchgate.netnih.gov

| Organism | Altered PBP | Key Mutations/Alterations | Effect on Ceftriaxone Affinity |

|---|---|---|---|

| Neisseria gonorrhoeae | PBP2 | Mosaic alleles with multiple mutations (e.g., in H041 strain). nih.gov Mutations affecting the β3–β4 loop. nih.gov | Significantly reduced affinity, favoring a low-affinity drug-binding state. nih.govnih.gov |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Accumulation of mutations in all three PBPs. oup.com | Correlates with increased resistance levels. oup.com |

| PBP2b | Specific amino acid substitutions (e.g., A320S, E338T). asm.orgasm.org | Significantly associated with ceftriaxone non-susceptibility. asm.orgasm.org | |

| PBP2a | Altered PBP2A in some clinical isolates. researchgate.netnih.gov | Contributes to reduced susceptibility. researchgate.netnih.gov |

The introduction of modified PBP genes into susceptible laboratory strains allows for the direct assessment of their impact on Ceftriaxone resistance. Population analysis profiles (PAPs) are used to determine the phenotypic expression of resistance by observing the number of bacterial colonies that can grow at increasing concentrations of the antibiotic. nih.gov

In laboratory settings, the transformation of susceptible S. pneumoniae strains with altered pbp genes from resistant isolates has been shown to confer resistance to Ceftriaxone. nih.gov For example, introducing an altered pbp2A gene into a susceptible strain can increase its resistance to levels comparable to the original resistant isolate. nih.gov This demonstrates the direct causal link between the PBP modification and the resistant phenotype.

The expression of resistance due to PBP modifications can sometimes be influenced by other cellular factors. In some bacteria, the full expression of high-level resistance may require not only PBP alterations but also mutations in other non-PBP genes. nih.govoup.com The phenotypic expression of resistance can also be affected by environmental conditions, such as temperature and media composition. asm.org

Identification of PBP Mutations and Their Effect on this compound Affinity

Role of Efflux Pump Systems in this compound Efflux and Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics like Ceftriaxone, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby contributing to resistance. drugbank.com Gram-negative bacteria, in particular, utilize multi-component efflux systems that span both the inner and outer membranes. asm.org

Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov The RND family is especially significant in Gram-negative bacteria. nih.gov

A prominent example of an RND efflux pump is the AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae. bmbreports.orgwalshmedicalmedia.com This tripartite system consists of an inner membrane transporter (AcrB), a periplasmic membrane fusion protein (AcrA), and an outer membrane channel (TolC). asm.orgbmbreports.org The AcrAB-TolC pump has a broad substrate specificity and can extrude various drugs, including β-lactams like Ceftriaxone. geneticsmr.org Overexpression of the AcrAB-TolC pump is a known mechanism of multidrug resistance. walshmedicalmedia.com

In other bacteria, such as Acinetobacter baumannii, other RND pumps like the AdeIJK system have been shown to confer resistance to multiple antibiotics, including Ceftriaxone. mdpi.com The expression of these efflux pumps can be regulated by various cellular mechanisms, including two-component systems that sense environmental stimuli. mdpi.com

Studies have shown that inducing mutations in the genes encoding these efflux pumps, such as acrA, acrB, and tolC, can lead to changes in antibiotic susceptibility. geneticsmr.org For instance, a study on E. coli induced with ceftriaxone showed mutations in acrA and tolC, which may contribute to the development of multidrug-resistant strains. geneticsmr.org

| Efflux Pump System | Bacterial Species | Substrates Including Ceftriaxone | Significance in Resistance |

|---|---|---|---|

| AcrAB-TolC | Escherichia coli, Enterobacteriaceae | β-lactams (including Ceftriaxone), fluoroquinolones, macrolides. geneticsmr.org | A major contributor to intrinsic and acquired multidrug resistance. asm.orgbmbreports.org Overexpression leads to decreased susceptibility. walshmedicalmedia.com |

| AdeIJK | Acinetobacter baumannii | β-lactams (including Ceftriaxone), aminoglycosides, fluoroquinolones. mdpi.com | Contributes to multidrug resistance in this opportunistic pathogen. mdpi.com |

Genetic and Transcriptional Regulation of Efflux Pumps Relevant to this compound

The overexpression of multidrug efflux pumps is a significant mechanism contributing to ceftriaxone resistance. This overexpression is tightly controlled by a complex network of genetic and transcriptional regulators that can be activated by antibiotic pressure.

In Gram-negative bacteria, several families of efflux pumps, including the Resistance-Nodulation-Division (RND) family, play a crucial role. frontiersin.org The expression of these pumps is often controlled by mutations in local regulatory genes. frontiersin.org For instance, in Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a primary contributor to resistance against various antibiotics, including cephalosporins. nih.gov Studies have shown a significant association between the overexpression of the mexA and mexB genes and resistance to ceftriaxone. nih.govfrontiersin.org The regulation of the mexAB-oprM operon is complex, involving multiple regulators like MexR, NalD, and ArmR. asm.org

In Neisseria gonorrhoeae, the MtrCDE (Multiple transferable resistance) efflux pump is a key factor in resistance to a range of antimicrobials. researchgate.net The expression of the mtrCDE operon is primarily controlled by two transcriptional regulators: MtrR, a repressor, and MtrA, an activator. researchgate.net Mutations in the mtrR gene or its promoter region can lead to the overexpression of the MtrCDE pump, thereby increasing the efflux of ceftriaxone and elevating resistance levels. frontiersin.orgnih.gov Specifically, a single base pair deletion in the mtrR promoter is known to result in increased efflux of antimicrobials out of the cell. nih.gov

In members of the Enterobacteriaceae family, the AcrAB-TolC efflux pump is a major mechanism of multidrug resistance. frontiersin.orgasm.org Its expression is positively regulated by global transcription factors such as MarA, SoxS, and Rob, as well as by the AraC-type regulator RamA. asm.org Mutations in the ramR gene, which represses ramA, can lead to the overproduction of RamA and consequently the AcrAB-TolC pump. asm.org Two-component systems (TCS), which allow bacteria to sense and respond to environmental stimuli, also play a role. mdpi.com For example, the BaeSR and CpxAR systems can be activated by envelope stress and subsequently upregulate the expression of efflux pumps like MdtABC and AcrD, contributing to resistance against β-lactams. asm.orgmdpi.com

Table 1: Key Transcriptional Regulators and Efflux Pumps in Ceftriaxone Resistance

| Organism | Efflux Pump | Regulator(s) | Regulatory Effect on Pump Expression | Reference(s) |

| Neisseria gonorrhoeae | MtrCDE | MtrR | Negative (Repressor) | researchgate.netnih.gov |

| MtrA | Positive (Activator) | researchgate.net | ||

| Pseudomonas aeruginosa | MexAB-OprM | MexR, NalD, ArmR | Negative (Repressors) | asm.org |

| Enterobacteriaceae | AcrAB-TolC | MarA, SoxS, Rob, RamA, RarA | Positive (Activators) | asm.org |

| RamR | Negative (Represses RamA) | asm.org | ||

| Enterobacteriaceae | MdtABC, AcrD | BaeSR, CpxAR (TCS) | Positive (Activators) | asm.orgmdpi.com |

Structural Analysis of Efflux Pumps and Substrate Specificity for this compound

The efficacy of efflux pumps in expelling antibiotics like ceftriaxone is determined by their structure and the specificity of their substrate-binding sites. The RND family of transporters are the most clinically significant efflux pumps in Gram-negative bacteria. nih.gov These pumps form large, tripartite macromolecular complexes that span the entire bacterial cell envelope, from the inner membrane to the outer membrane. nih.govmicropspbgmu.ru

This complex typically consists of three components:

An RND transporter protein (e.g., AcrB, MexB, MtrD) located in the inner membrane, which recognizes and captures the substrate using proton motive force for energy. nih.govmicropspbgmu.ru

A membrane fusion protein (MFP) (e.g., AcrA, MexA, MtrC) located in the periplasm, which connects the inner membrane transporter to the outer membrane channel. nih.govmicropspbgmu.ru

An outer membrane factor (OMF) (e.g., TolC, OprM, MtrE), which forms a channel through the outer membrane to expel the drug directly into the external environment. nih.govmicropspbgmu.ru

The substrate specificity of these pumps, including their ability to bind and transport ceftriaxone, is largely determined by the RND transporter protein. asm.org For example, AcrB in E. coli has an exceptionally broad substrate specificity, capable of extruding nearly all types of antibacterial agents, detergents, and dyes. asm.org Structural studies of AcrB have revealed a large periplasmic domain containing a substrate-binding pocket. asm.org RND pumps are thought to capture their substrates primarily from the periplasm and the inner leaflet of the inner membrane, preventing the antibiotic from reaching its cytoplasmic target. asm.org

The specificity for different substrates is dictated by the specific amino acid residues within the binding pockets of the transporter protein. nih.gov Site-directed mutagenesis studies on the AcrD pump of Salmonella typhimurium have identified several amino acids in the deep binding pocket and access pocket that are critical for the specific efflux of charged substrates like aminoglycosides and dianionic β-lactams. nih.gov While ceftriaxone is a substrate for many broad-specificity RND pumps like AcrAB-TolC and MexAB-OprM, the precise molecular interactions within the binding pocket that confer this specificity are a subject of ongoing research. frontiersin.orgfrontiersin.org The MexB protein is considered the critical driver of efflux in the MexAB-OprM system. frontiersin.org

Outer Membrane Permeability and Porin Channel Modulation in this compound Resistance

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. mdpi.com Hydrophilic drugs like ceftriaxone rely on water-filled protein channels, known as porins, to diffuse across this membrane and reach their periplasmic targets (penicillin-binding proteins). mdpi.comasm.org Consequently, alterations that reduce the permeability of the outer membrane are a common mechanism of resistance.

Bacteria can develop resistance by reducing the influx of antibiotics through these porin channels. mdpi.commdpi.com This can be achieved in two primary ways:

Reduced Expression or Loss of Porins: A decrease in the number of porin channels, or their complete loss, significantly slows the rate of antibiotic entry into the cell. mdpi.comnih.gov This mechanism is particularly effective when combined with drug efflux, as the reduced influx rate allows the efflux pumps to more effectively maintain a low intracellular drug concentration. asm.org In Klebsiella pneumoniae, the loss of major porins like OmpK35 and OmpK36 is sufficient to confer high-level resistance to third-generation cephalosporins, including ceftriaxone. asm.org

Expression of Modified or More Restrictive Porins: Bacteria can switch to expressing porins with narrower channels or altered electrostatic properties that are less permissive to the passage of specific antibiotics. nih.gov This modulation can be a trade-off, as reduced permeability to antibiotics may also limit the uptake of essential nutrients, potentially imposing a fitness cost on the bacterium. mdpi.com

The modulation of porin expression is often a response to environmental stress, including the presence of antibiotics. mdpi.com Regulatory mutations can lead to the emergence of porin-deficient subpopulations with reduced susceptibility. mdpi.com

Genetic and Proteomic Investigations of Porin Alterations

Genetic and proteomic studies have identified specific alterations in porins that contribute to ceftriaxone resistance across various bacterial species.

In Neisseria gonorrhoeae, resistance to extended-spectrum cephalosporins is associated with mutations in the gene penB, which encodes the major outer membrane porin, PorB1b. frontiersin.orgnih.gov Specific amino acid substitutions at positions G120 and A121 of the PorB protein have been shown to decrease the permeability of the outer membrane to antimicrobials, thereby increasing resistance. nih.gov

Proteomic investigations in other Gram-negative bacteria have also highlighted the role of porin modulation. In Salmonella typhimurium strains resistant to ceftriaxone, the porin OmpW was found to be downregulated. nih.gov Conversely, in Escherichia coli, OmpW has been associated with resistance to ceftriaxone. nih.gov The expression of the major non-specific porins, OmpC and OmpF, is often altered in resistant isolates. mdpi.comnih.gov For example, exposure of S. typhimurium to increasing concentrations of cephalosporins has been shown to select for mutations in regulatory genes like envZ and cpxA, which in turn reduce the expression of OmpC, OmpD, and OmpF porins. mdpi.com

A large-scale genomic study of over 2,700 Klebsiella pneumoniae isolates revealed a widespread loss of functionality in the OmpK35 porin, particularly in clinical strains. asm.org Further experiments confirmed that OmpK35 is the primary channel for the entry of β-lactam antibiotics, and its absence is a major contributor to resistance. asm.org These findings from genetic and proteomic analyses provide a detailed picture of how bacteria remodel their outer membrane proteome to survive antibiotic treatment. asm.orgresearchgate.net

Table 2: Documented Porin Alterations Conferring Ceftriaxone Resistance

| Organism | Porin | Type of Alteration | Method of Investigation | Reference(s) |

| Neisseria gonorrhoeae | PorB1b | Amino acid substitutions (G120, A121) | Genetic Analysis | frontiersin.orgnih.gov |

| Klebsiella pneumoniae | OmpK35 | Loss of function/expression | Genomic/Genetic Analysis | asm.org |

| Salmonella typhimurium | OmpW | Downregulation | Proteomic Analysis | nih.gov |

| Salmonella typhimurium | OmpC, OmpD, OmpF | Reduced expression via regulatory mutations (envZ, cpxA) | Genetic Analysis | mdpi.com |

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Ceftriaxone Disodium Salt in Animal Models and in Vitro Systems

Absorption and Distribution Studies of Ceftriaxone (B1232239) Disodium (B8443419) Salt in Diverse Animal Models (e.g., Rodents, Goats, Calves)

Ceftriaxone disodium salt demonstrates rapid absorption and wide distribution following parenteral administration in several animal species. vetscan.co.in In a study involving Sprague-Dawley rats, ceftriaxone showed rapid absorption with a half-life between 1 and 1.5 hours, with no evidence of accumulation. nih.gov

Pharmacokinetic studies in crossbred cow calves following a single intramuscular injection revealed a peak plasma concentration (Cmax) of 15.34 ± 2.39 μg/mL at a time to peak concentration (Tmax) of 0.25 hours, indicating very rapid absorption from the injection site. srce.hrresearchgate.net The absolute bioavailability after intramuscular administration in calves was determined to be 47.0 ± 5.0%. srce.hrresearchgate.net In goats, the intramuscular bioavailability of ceftriaxone was calculated to be 61.28%. bu.edu.eg Studies in domestic cats also show rapid absorption, with a Tmax of 0.33 hours and a bioavailability of 85.72% after intramuscular administration. researchgate.net

The apparent volume of distribution (Vd), a measure of how widely a drug is distributed in the body, varies across species. In calves, the Vd was 0.44 ± 0.07 L/kg after intravenous administration and 1.16 ± 0.15 L/kg following intramuscular injection, suggesting extensive tissue distribution. srce.hrresearchgate.net Similarly, in cats, the steady-state volume of distribution (Vd(ss)) was found to be 0.57 ± 0.22 L/kg. researchgate.net

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Various Animal Models

| Animal Model | Route | Cmax (μg/mL) | Tmax (h) | Elimination Half-Life (t½) (h) | Bioavailability (%) | Source(s) |

|---|---|---|---|---|---|---|

| Cow Calves | IM | 15.34 ± 2.39 | 0.25 | 5.02 ± 0.51 | 47.0 ± 5.0 | srce.hrresearchgate.net |

| Goats | IM | - | - | 2.03 ± 0.09 | 61.28 | bu.edu.egcabidigitallibrary.org |

| Cats | IM | 54.40 ± 12.92 | 0.33 ± 0.07 | 1.73 ± 0.23 | 85.72 ± 14.74 | researchgate.net |

| Cats | SC | 42.35 ± 17.62 | 1.27 ± 0.95 | - | 118.28 ± 39.17 | researchgate.net |

| Pigs | IM | 25.92 ± 1.05 | 0.5 | 3.94 ± 1.31 | 149.50 ± 0.24 | cabidigitallibrary.org |

| Rats | SC | - | - | 1 - 1.5 | - | nih.gov |

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t½: Elimination half-life; IM: Intramuscular; SC: Subcutaneous.

Tissue Penetration and Organ-Specific Distribution of this compound

Ceftriaxone demonstrates excellent penetration into a wide array of tissues and body fluids. vetscan.co.inroche.com Concentrations significantly above the minimal inhibitory concentrations for many pathogens can be detected in over 60 tissues, including the lung, heart, tonsils, middle ear mucosa, and bone. roche.commedsafe.govt.nz

Studies have quantified its distribution in the biliary system. Following a 1 g intravenous dose, average ceftriaxone concentrations measured 1 to 3 hours later were 581 mcg/mL in gallbladder bile, 788 mcg/mL in common duct bile, and 898 mcg/mL in cystic duct bile. fda.govpfizer.com The concentration in the gallbladder wall tissue was 78.2 mcg/g. fda.govpfizer.compfizer.com Ceftriaxone also crosses the blood-brain barrier, achieving therapeutic concentrations in the central nervous system. nih.gov It also crosses the placental barrier. pfizer.comwho.inthres.ca

Table 2: Ceftriaxone Concentration in Biliary Tissues (1-3 hours post-IV dose)

| Tissue | Average Concentration | Source(s) |

|---|---|---|

| Gallbladder Bile | 581 mcg/mL | fda.govpfizer.com |

| Common Duct Bile | 788 mcg/mL | fda.govpfizer.com |

| Cystic Duct Bile | 898 mcg/mL | fda.govpfizer.com |

| Gallbladder Wall | 78.2 mcg/g | fda.govpfizer.compfizer.com |

| Concurrent Plasma | 62.1 mcg/mL | fda.govpfizer.com |

Metabolism and Biotransformation Pathways of this compound In Vitro and in Animal Liver Microsomes

Ceftriaxone is not systemically metabolized. who.int The majority of the drug is eliminated from the body in its unchanged, active form. nih.govwikipedia.org While liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are a standard in vitro tool for studying the phase I metabolism of many drugs unl.eduresearchgate.netthermofisher.com, this system is not the primary pathway for ceftriaxone biotransformation. Any biotransformation that does occur happens in the gut, where intestinal flora convert the portion of the drug excreted in the bile into inactive metabolites. who.intwikipedia.org

Identification and Quantification of this compound Metabolites

Systemic metabolites of ceftriaxone are not a significant feature of its pharmacokinetic profile. The portion of the drug that is secreted into the bile is eventually found in the feces as microbiologically inactive compounds resulting from the action of gut flora. fda.govpfizer.comnih.govwho.int Studies using LC-MS have shown cleavage of the beta-lactam ring, which results in a complete loss of antibiotic activity. fass.se

Excretion Routes and Clearance Mechanisms of this compound in Animal Models

Ceftriaxone is eliminated from the body through a dual excretion pathway involving both the renal and biliary systems. fda.govnih.gov Between 33% and 67% of an administered dose is excreted as unchanged drug in the urine. fda.govpfizer.compfizer.com The remainder is secreted into the bile and ultimately eliminated in the feces. fda.govpfizer.compfizer.com

This dual mechanism provides a compensatory function. In cases of renal impairment, biliary elimination increases, and conversely, if liver function is impaired, renal elimination increases. arpimed.am In functionally anephric patients with normal liver function, only minor increases in the biological half-life are observed due to this compensatory increase in non-renal clearance. nih.gov

Biliary and Renal Clearance Kinetics of this compound

The clearance of ceftriaxone is managed by both renal and biliary routes. Total plasma clearance of the drug (both bound and unbound) is between 10-22 ml/min, while renal clearance accounts for 5-12 ml/min. who.int The primary mechanism for renal excretion is glomerular filtration. who.intarpimed.am

In calves, the total body clearance (Cl(B)) was 3.15 ± 0.41 mL/min/kg after intravenous administration and 2.71 ± 0.29 mL/min/kg after intramuscular administration. srce.hr In domestic cats, the plasma clearance was found to be 0.37 ± 0.13 L/h.kg. researchgate.net The elimination half-life in adult animals is relatively long compared to other cephalosporins, with values of approximately 5.02 hours in calves, 1.73 hours in cats, and 1 to 1.5 hours in rats. nih.govresearchgate.netresearchgate.net

Table 4: Excretion of Ceftriaxone

| Parameter | Finding | Source(s) |

|---|---|---|

| Route of Excretion | Dual: Renal and Biliary | fda.govnih.gov |

| % Excreted in Urine (unchanged) | 33 - 67% | fda.govpfizer.compfizer.com |

| % Excreted in Bile/Feces | 40 - 50% (as inactive compounds) | who.intwikipedia.org |

| Renal Clearance Mechanism | Primarily Glomerular Filtration | who.intarpimed.am |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for this compound in Pre-clinical Settings

The relationship between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic is crucial for predicting its efficacy. For ceftriaxone, a time-dependent antibiotic, the primary PK/PD index correlated with bacteriological success is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). who.intmdpi.com Preclinical studies in animal models and in vitro systems are fundamental in establishing these parameters and guiding dose selection for clinical trials. nih.gov

Pharmacokinetic/pharmacodynamic analysis is a quantitative approach that integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effect (pharmacodynamics). nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro, is a key pharmacodynamic parameter. nih.govnih.gov In preclinical PK/PD studies, various dosing regimens are tested in animal models, and the resulting drug exposure is correlated with the reduction in bacterial load, typically measured in colony-forming units (CFU), at the site of infection. nih.gov The murine neutropenic thigh and lung infection models are commonly used for these investigations to minimize the influence of the host immune system. nih.gov

Establishment of In Vitro Time-Kill Curves and Minimum Inhibitory Concentrations (MICs) for this compound

In vitro studies are essential for determining the baseline activity of this compound against various bacterial pathogens. These studies typically involve the determination of Minimum Inhibitory Concentrations (MICs) and the generation of time-kill curves.

The MIC is a fundamental measure of an antibiotic's potency and is determined through standardized methods like broth microdilution or agar (B569324) dilution. nih.govadvancedresearchpublications.com The MIC value itself helps to classify a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic, based on established clinical breakpoints. nih.goveuropa.eu For ceftriaxone, MIC values vary depending on the bacterial species. For instance, against Neisseria gonorrhoeae, a highly susceptible strain (DOGK18) was used to generate time-kill curves with ceftriaxone concentrations ranging up to 16 times the MIC. biorxiv.org In a study investigating enteric fever, the MIC50 and MIC90 for Salmonella typhi and Salmonella paratyphi A were found to be 0.125 µg/ml and 0.25 µg/ml, respectively. advancedresearchpublications.com Another study reported MICs for Staphylococcus aureus strains ranging from 4 to 16 μg/ml. nih.gov

Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic over time. biorxiv.orgnih.gov These experiments involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. nih.gov For ceftriaxone against N. gonorrhoeae, time-kill curves showed that the drug exhibited a delayed but rapid bactericidal effect after an initial period of little activity. biorxiv.org In studies with S. aureus, time-kill curves were used to assess the synergistic activity of ceftriaxone in combination with gentamicin (B1671437). nih.gov The combination was considered synergistic if it resulted in a ≥2 log10 decrease in CFU/ml compared to the most active single agent after 24 hours. nih.gov

The presence of serum proteins can influence the in vitro activity of highly protein-bound drugs like ceftriaxone. Studies have shown that the antimicrobial activity of ceftriaxone can be reduced in the presence of human serum albumin (HSA). nih.gov This is because only the unbound (free) fraction of the drug is microbiologically active. nih.govnih.gov Therefore, it is important to consider protein binding when interpreting in vitro susceptibility data and extrapolating it to in vivo efficacy. nih.gov

Interactive Data Table: In Vitro MICs of this compound Against Various Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | - | - | - | nih.gov |

| Streptococcus pneumoniae | ATCC 6303 | - | - | - | nih.gov |

| Staphylococcus aureus | 5 strains | 4 - 16 | - | - | nih.gov |

| Salmonella typhi | 164 isolates | - | 0.125 | 8 | advancedresearchpublications.com |

| Salmonella paratyphi A | 64 isolates | - | 0.125 | 4 | advancedresearchpublications.com |

| Neisseria gonorrhoeae | DOGK18 | - | - | - | biorxiv.org |

| Gram-negative bacteria (clinical isolates from cats) | - | 0.0039 - >8 | 0.2 | - | researchgate.net |

| Gram-positive bacteria (clinical isolates from cats) | - | 0.5 - 4 | - | - | researchgate.net |

Correlation of this compound Exposure with Pharmacodynamic Outcomes in Animal Studies

Animal models of infection are indispensable for correlating the pharmacokinetic profile of this compound with its in vivo efficacy. These studies allow for the determination of the PK/PD targets required for a successful therapeutic outcome.

In a murine genital tract infection model with Neisseria gonorrhoeae, the efficacy of ceftriaxone was directly linked to the time the free drug concentration remained above the MIC (fT>MIC). asm.org Against a susceptible strain, a single 5 mg/kg dose of ceftriaxone, which corresponded to a predicted fT>MIC of 23.6 hours, resulted in 100% clearance of the infection within 48 hours. asm.org However, against a resistant strain with a higher MIC, a single dose was ineffective. asm.org Achieving a therapeutic effect against the resistant strain required a fractionated dosing regimen designed to maintain the fT>MIC for a sufficient duration. asm.org

A study in a rat model of sepsis induced by cecal ligation and puncture (CLP) investigated the impact of sepsis on the pharmacokinetics and pharmacodynamics of ceftriaxone. nih.govresearchgate.net In septic rats, plasma concentrations of ceftriaxone were higher compared to sham-operated rats. nih.govresearchgate.net Monte Carlo simulations were used to predict the probability of target attainment (PTA) for different MIC values. nih.gov These simulations are valuable tools for optimizing dosing regimens in various physiological and pathological states. nih.gov

The blood-brain barrier presents a unique challenge for treating central nervous system infections. Studies have shown that ceftriaxone can penetrate the cerebrospinal fluid (CSF), and its penetration is enhanced in the presence of meningeal inflammation. mdpi.com Despite high protein binding in serum, the protein binding of ceftriaxone in the CSF is significantly lower, which may be due to the saturation of binding sites at higher doses. mdpi.com The ratio of the area under the concentration-time curve (AUC) in the CSF to the AUC in serum is an important parameter for assessing CNS penetration. mdpi.com

Pharmacokinetic studies in various animal species, including cats and dogs, have been conducted to determine key parameters such as half-life, volume of distribution, and clearance. researchgate.netresearchgate.net In cats, the elimination half-life of ceftriaxone was approximately 1.73 hours. researchgate.net In dogs, the half-life was found to be 0.83 hours. researchgate.net These species-specific data are crucial for veterinary applications and can also provide comparative insights relevant to human pharmacology.

Interactive Data Table: Preclinical Pharmacokinetic/Pharmacodynamic Findings for this compound

| Animal Model | Infection Model | Key Finding | Reference |

| Mouse | Genital tract infection with N. gonorrhoeae | A single 5 mg/kg dose (fT>MIC of 23.6h) led to 100% clearance of susceptible strains. | asm.org |

| Rat | Sepsis (cecal ligation and puncture) | Sepsis altered ceftriaxone PK, with higher plasma concentrations in septic rats. | nih.govresearchgate.net |

| Cat | - | Elimination half-life was 1.73 hours after intravenous administration. | researchgate.net |

| Dog | - | Elimination half-life was 0.83 hours after intravenous administration. | researchgate.net |

| Rabbit | Staphylococcal endocarditis | Combination with gentamicin showed synergistic and bactericidal activity. | nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Ceftriaxone Disodium Salt Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Ceftriaxone (B1232239) Disodium (B8443419) Salt Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of Ceftriaxone Disodium Salt. nih.gov These methods offer high resolution and sensitivity for separating ceftriaxone from impurities and other compounds in various matrices. nih.govmdpi.com UPLC, utilizing smaller particle size columns (typically under 2 µm), provides faster analysis times and improved separation efficiency compared to traditional HPLC. rsc.orgmdpi.com

Reversed-phase chromatography is the most common mode of separation, typically employing a C18 stationary phase. wellcomeopenresearch.orgnih.gov The selection of mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724) or methanol), buffer, and pH, is critical for achieving optimal separation. wellcomeopenresearch.orgnih.gov Detection is most frequently performed using an ultraviolet (UV) detector, with wavelengths typically set between 230 nm and 260 nm. wellcomeopenresearch.orgnih.govmdpi.com The development of UPLC methods has allowed for the comprehensive measurement of impurities in ceftriaxone, offering significant improvements in selectivity and reducing run times to around 10 minutes. rsc.orgresearchgate.net

Method Development and Validation for Purity and Content Determination of this compound in Research Samples

The development of a robust and reliable analytical method is fundamental for determining the purity and content of this compound. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. wellcomeopenresearch.orgmdpi.com

Validation encompasses several key parameters:

Linearity: The method demonstrates a linear relationship between the concentration of ceftriaxone and the detector response, typically with a correlation coefficient (r²) of 0.999 or greater. mdpi.comnih.gov

Accuracy: Assessed through recovery studies, accuracy measures the closeness of the experimental value to the true value. For ceftriaxone, recovery values are generally expected to be within 98-102%. mdpi.com

Precision: This parameter evaluates the method's reproducibility through intra-day and inter-day analysis. The relative standard deviation (RSD) for precision studies is typically required to be less than 2%. mdpi.comeijppr.com

Specificity: The method's ability to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products, is confirmed through forced degradation studies. mdpi.comeijppr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For ceftriaxone, reported LOD and LOQ values can be as low as 0.05 µg/mL and 0.17 µg/mL, respectively, demonstrating high sensitivity. nih.gov

Forced degradation studies are a critical part of validation, exposing ceftriaxone to stress conditions such as acid, base, oxidation, heat, and light to ensure that all potential degradation products are separated from the main ceftriaxone peak. rsc.org

Table 1: Examples of HPLC/UPLC Methods for Ceftriaxone Analysis

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Promosil C-18 (250 mm, 4.6 mm, 5µm) | Buffer:Methanol (90:10 v/v), pH 6.8 | 1.0 mL/min | 260 nm | 7.111 | wellcomeopenresearch.org |

| RP-HPLC | Xterra C18 (150mm, 4.6 mm, 5µm) | Disodium hydrogen phosphate (B84403) buffer:Acetonitrile (65:35), pH 4.3 | 1.0 mL/min | 242 nm | 2.6 | researchgate.net |

| RP-HPLC | Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm) | 1.5 mM KH₂PO₄ (pH 4.5) with 0.0125% triethylamine:Methanol (70:30, v/v) | 1.0 mL/min | 247 nm | ~6.0 | nih.gov |

| UHPLC | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | Gradient elution with phosphate/citrate buffers and acetonitrile | 0.3 mL/min | 230 nm | 2.83 | scirp.org |

Chiral Separation Techniques for this compound Enantiomers

Ceftriaxone is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. science.gov While often marketed as a mixture, different enantiomers can have distinct pharmacological and toxicological profiles. science.gov Therefore, the separation and analysis of individual enantiomers are important. Chiral chromatography is the primary method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. mdpi.comeijppr.com

Several types of CSPs have been developed for separating chiral pharmaceuticals:

Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose. They offer broad applicability for a diverse range of compounds. eijppr.com

Macrocyclic Antibiotic-based CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin have proven effective for resolving various racemates. Their complex structures provide multiple interaction sites (e.g., hydrophobic pockets, hydrogen bonding sites) that facilitate chiral recognition. science.gov

Pirkle-type (brush-type) CSPs: These consist of small chiral molecules covalently bonded to a support like silica (B1680970) gel and are valuable for mechanistic studies of chiral recognition. mdpi.com

Ligand Exchange Chromatography: This technique uses a chiral ligand, often an amino acid, complexed with a metal ion on the stationary phase to separate enantiomers that can act as ligands. eijppr.com

While specific, detailed applications for the chiral HPLC separation of ceftriaxone enantiomers are not as widely published as for other cephalosporins, the principles and stationary phases described are applicable. For instance, capillary electrophoresis has been used for the simultaneous enantiomeric separation of ceftriaxone and ceftazidime (B193861) using β-cyclodextrin as a chiral additive. ingentaconnect.com Additionally, novel CSPs based on modified β-cyclodextrin have been developed for the separation of chiral drugs, including ceftriaxone. patsnap.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications in this compound Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for ceftriaxone research due to its exceptional sensitivity and specificity. mdpi.comnih.gov This technique is widely used for the quantitative determination of ceftriaxone in complex biological matrices such as human plasma. researchgate.netnih.gov The use of MS detection overcomes the limitations of less sensitive UV detection, allowing for lower detection limits and the use of smaller sample volumes. nih.gov

In a typical LC-MS/MS method, ceftriaxone is first separated chromatographically and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. wellcomeopenresearch.orgnih.gov Quantification is achieved using selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of ceftriaxone, m/z 555.0) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 396.1) is monitored. nih.govyakhak.org This highly specific detection method minimizes interference from other components in the sample matrix.

LC-MS/MS for Metabolite Identification and Quantification of this compound

While ceftriaxone is primarily eliminated unchanged, a small portion can be metabolized in the body. The same LC-MS/MS methodologies used for quantifying the parent drug are essential for identifying and quantifying these metabolites. The high sensitivity of MS allows for the detection of low-level metabolites that might otherwise be missed.

The process involves a protein precipitation step to clean up the biological sample (e.g., plasma), followed by LC-MS/MS analysis. wellcomeopenresearch.orgnih.gov By monitoring for predicted metabolite masses or searching for unknown related compounds, researchers can identify metabolic pathways. For quantification, stable isotope-labeled internal standards are often employed to ensure the highest accuracy and precision. Although much of the published literature focuses on quantifying the parent drug, the developed methods are directly applicable to pharmacokinetic studies involving ceftriaxone's metabolites. wellcomeopenresearch.orgnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Degradants